2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Overview
Description
The compound “2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinolin-5-amine” belongs to a class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydroisoquinoline, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and reactivity .
Scientific Research Applications
Crystal Structure Analysis
The study by Ullah and Stoeckli-Evans (2021) focuses on the crystal structure and Hirshfeld surface analysis of a hydrochloride salt derived from a related compound. This research provides insight into the molecular interactions and structural characteristics essential for understanding the chemical behavior of such compounds (Ullah & Stoeckli-Evans, 2021).
Synthesis and Antimicrobial Activity
Abdel-Mohsen (2003) conducted a study on the synthesis and antimicrobial activity of heterocycles derived from related compounds. This research highlights the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2003).
Photoluminescence Properties
Burlov et al. (2016) explored the synthesis, structure, and photoluminescence properties of mixed-ligand Zn(II) complexes involving aminoheterocycles, including compounds structurally related to the one . The findings contribute to the understanding of the optical properties of such complexes, which could be useful in the development of new photoluminescent materials (Burlov et al., 2016).
Vicarious Nucleophilic Amination
Bakke, Svensen, and Trevisan (2001) reported on the selective vicarious nucleophilic amination of nitropyridines, a process relevant to the functionalization and potential biological application of pyridine derivatives. This research could pave the way for the development of novel compounds with enhanced biological or chemical properties (Bakke, Svensen, & Trevisan, 2001).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, offering insights into the photophysical behavior of naphthalimide derivatives that could inform the design of new photoluminescent materials or molecular probes (Gan et al., 2003).
Mechanism of Action
Target of Action
Pyridazines and pyridazinones have been utilized in medicinal chemistry against a range of biological targets
Biochemical Pathways
Pyridazines and pyridazinones can affect a variety of biochemical pathways due to their wide range of pharmacological activities
Result of Action
Pyridazines and pyridazinones have been shown to possess a wide range of pharmacological activities .
Safety and Hazards
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10-5-6-14(17-16-10)18-8-7-12-11(9-18)3-2-4-13(12)15/h2-6H,7-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZIZJOJZLHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3=C(C2)C=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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